(2-methyl-1H-indol-3-yl) selenocyanate
Description
Properties
CAS No. |
1130-89-8 |
|---|---|
Molecular Formula |
C10H8N2Se |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3 |
InChI Key |
JANNYDMYOCOLOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)[Se]C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4-Phenylenebis(methylene)selenocyanate (p-XSC)
- Activity : p-XSC is a benchmark chemopreventive agent with demonstrated efficacy in reducing tumorigenesis in lung and colon cancer models. It inhibits NF-κB-regulated pathways (e.g., COX-2, cyclin D1) and exhibits an IC50 of ~5 µM in cancer cells .
- Toxicity: p-XSC has a high chemopreventive index (4.0), indicating lower toxicity compared to inorganic selenite and other selenocyanates like benzyl selenocyanate (BSC) .
- Key Difference: The biphenyl structure of p-XSC enhances stability and target selectivity, whereas the indole core in (2-methyl-1H-indol-3-yl) selenocyanate may improve membrane permeability and interactions with indole-binding enzymes .
Benzyl Selenocyanate (BSC)
Selenocoxib-1
- Activity : A COX-2 inhibitor with potent activity against prostate cancer, likely due to selenium’s synergistic effects with anti-inflammatory mechanisms .
- Key Difference: Unlike this compound, selenocoxib-1 incorporates a celecoxib-like scaffold, emphasizing cyclooxygenase inhibition over broad-spectrum redox modulation .
Key Findings:
- Anticancer Activity: Indole-based selenocyanates (e.g., benzodioxyl derivative 2a) show comparable potency to p-XSC, with IC50 values <12 µM .
- Antileishmanial Activity: Selenocyanates with aromatic moieties (e.g., 2a) exhibit IC50 values <5 µM, outperforming reference drugs like miltefosine . The indole scaffold could target Leishmania redox systems or topoisomerases.
- Antibacterial Activity: The selenocyanate group’s redox activity contributes to MIC values of ~12.5 µg/mL against Gram-positive bacteria, though structural modifications (e.g., indole vs. benzodioxyl) may alter spectrum .
Mechanism of Action
- Redox Modulation: Selenocyanates generate ROS and thioredoxin reductase inhibition, disrupting cancer cell proliferation and parasite survival .
- Multitarget Potential: Indole derivatives may concurrently inhibit tubulin polymerization (via indole interactions) and Akt/mTOR pathways (via selenium-mediated phosphatase activation) .
Preparation Methods
Bromination of 2-Methylindole
Bromination at the 3-position of 2-methylindole is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the indole’s inherent nucleophilicity directing bromination to the 3-position. Typical yields range from 70–85%, with purity confirmed by -NMR (δ 7.2–7.4 ppm, aromatic protons; δ 2.4 ppm, methyl singlet).
Selenocyanation of 3-Bromo-2-Methyl-1H-Indole
The brominated intermediate reacts with KSeCN in acetone/water (4:1 v/v) at 65°C for 10–12 hours. This SN2-type displacement proceeds efficiently due to the good leaving group ability of bromide and the polar aprotic solvent’s stabilization of the transition state. Yields typically exceed 75%, with critical parameters including:
Table 1. Optimization of Selenocyanation Conditions
| Parameter | Optimal Value | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Solvent (acetone:H₂O) | 4:1 | 78 | <5 |
| Temperature (°C) | 65 | 82 | 8 |
| Reaction time (h) | 10 | 75 | 10 |
Direct Electrophilic Selenocyanation
Emerging methodologies bypass halogenation steps through direct electrophilic substitution. While less common, these approaches utilize in situ-generated selenocyanogen (SeCN)⁺ species.
Selenium Dioxide-Mediated Reactions
A mixture of selenium dioxide (SeO₂) and malononitrile in dimethyl sulfoxide (DMSO) generates electrophilic selenium species capable of reacting with 2-methylindole. The reaction proceeds via:
-
Formation of seleninic acid intermediate from SeO₂ and DMSO.
-
Cyanation via malononitrile decomposition.
-
Electrophilic attack at the indole’s 3-position.
This one-pot method achieves 60–65% yields but requires rigorous exclusion of moisture to prevent Se–Se dimerization.
Oxidative Coupling with Selenocyanate Salts
Copper(II)-catalyzed oxidative coupling of 2-methylindole with KSeCN in acetonitrile at 80°C provides moderate yields (55–60%). The mechanism likely involves:
-
Generation of indolyl radical at the 3-position.
-
Radical recombination with SeCN⁻.
-
Re-oxidation of Cu(I) to Cu(II) by atmospheric oxygen.
Mechanistic Considerations and Side Reactions
Competing Diselenide Formation
Under reducing conditions or prolonged reaction times, this compound undergoes disproportionation to bis(2-methyl-1H-indol-3-yl) diselenide. This side reaction is mitigated by:
Hydrolytic Instability
The Se–CN bond exhibits sensitivity to aqueous acids/bases, necessitating:
-
Neutral workup conditions (pH 6–8).
-
Rapid isolation via ethyl acetate extraction.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Calculated for C₁₀H₈N₂Se: C 50.22%, H 3.37%, N 11.71%. Observed values typically fall within ±0.3% of theoretical.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Halogenation route | 1200 | 78 | 98 | High |
| Direct electrophilic | 1800 | 60 | 95 | Moderate |
| Oxidative coupling | 1500 | 55 | 90 | Low |
Q & A
Basic Synthesis and Characterization
Q: What are the optimal methods for synthesizing (2-methyl-1H-indol-3-yl) selenocyanate, and how can its purity be validated? A: The synthesis typically involves radical selenocyanation at the C-3 position of indole derivatives. A proposed mechanism involves the oxidation of selenocyanate anions to radicals using reactive oxygen species (e.g., O₂⁻ or ¹O₂), followed by electrophilic attack on the indole scaffold . Post-synthesis, purity can be validated via single-crystal X-ray diffraction (SHELX software for refinement ) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For trace impurities, capillary electrophoresis with UV detection (detection limit: 0.005 µg/L for selenocyanate) is recommended .
Advanced Mechanistic Studies
Q: How does the selenocyanate group influence the pharmacological activity of indole derivatives compared to thiocyanate or isothiocyanate analogs? A: Selenocyanate derivatives exhibit enhanced bioactivity due to selenium's redox-modulating properties. For example, synthetic aryl selenocyanates like benzyl selenocyanate (BSC) and p-XSC show superior inhibition of the PI3K/Akt pathway compared to thiocyanate analogs, potentially via Se-mediated ROS scavenging or direct interaction with cysteine residues in kinases . Comparative studies should include in vitro kinase assays (e.g., ELISA-based Akt activity measurements) and ROS quantification via fluorescence probes like DCFH-DA .
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